molecular formula C14H24BN3O2S B6335530 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester CAS No. 1402174-69-9

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6335530
CAS No.: 1402174-69-9
M. Wt: 309.2 g/mol
InChI Key: XUZQPNCNEKJRIQ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a boronic ester group, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions.

    Boronic Ester Formation: The final step involves the formation of the boronic ester by reacting the thiazole-piperazine intermediate with pinacol borane under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions, respectively.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Phenols: From hydrolysis of the boronic ester group.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron donor, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester stands out due to its unique combination of a thiazole ring, piperazine moiety, and boronic ester group. This structural arrangement provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-16-12(21-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZQPNCNEKJRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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